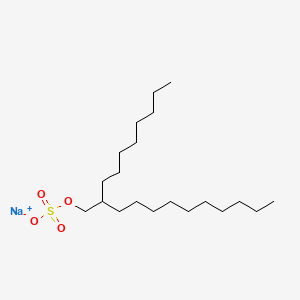

Sodium 2-octyldodecyl sulphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-octyldodecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O4S.Na/c1-3-5-7-9-11-12-14-16-18-20(19-24-25(21,22)23)17-15-13-10-8-6-4-2;/h20H,3-19H2,1-2H3,(H,21,22,23);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYSGBVJJBSTII-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)COS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20999442 | |

| Record name | Sodium 2-octyldodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78204-54-3 | |

| Record name | Sodium 2-octyldodecyl sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078204543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-octyldodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-octyldodecyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Determination of the Critical Micelle Concentration (CMC) of Sodium 2-Octyldodecyl Sulphate

Foreword: Navigating the Complexities of Surfactant Self-Assembly

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource for understanding and determining the critical micelle concentration (CMC) of sodium 2-octyldodecyl sulphate. As a branched-chain anionic surfactant, its behavior in solution is pivotal to its function in a myriad of applications, from pharmaceutical formulations to advanced material science. This document moves beyond rote protocols, offering a deeper dive into the causality of experimental choices, ensuring that the methodologies presented are not just followed, but fundamentally understood. Our commitment to scientific integrity is woven throughout, providing you with a self-validating framework for your investigations.

Introduction: The Significance of this compound and its CMC

This compound, a member of the Guerbet alcohol sulphate family, is an anionic surfactant characterized by its branched hydrophobic tail. This structural feature imparts unique properties compared to its linear-chain counterparts, such as sodium dodecyl sulphate (SDS), influencing its solubility, packing at interfaces, and, most critically, its self-assembly into micelles.

The critical micelle concentration (CMC) is the concentration of a surfactant in a bulk phase above which aggregates of surfactant molecules, known as micelles, begin to form.[1] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the interface between the aqueous and other phases becomes saturated with surfactant molecules. Beyond the CMC, additional surfactant molecules aggregate to form micelles, leading to a plateau in surface tension.[1]

The determination of the CMC is paramount for several reasons:

-

Formulation Development: The CMC is a key parameter in the development of emulsions, suspensions, and other colloidal systems, as it dictates the concentration at which the surfactant will be most effective as a solubilizing agent, emulsifier, or detergent.

-

Drug Delivery: In pharmaceuticals, micelles can encapsulate hydrophobic drugs, increasing their solubility and bioavailability. Knowledge of the CMC is crucial for designing effective drug delivery systems.

-

Understanding Structure-Activity Relationships: The CMC provides insight into the thermodynamic favorability of micellization and how the molecular structure of the surfactant, such as the branching of the alkyl chain, affects its self-assembly behavior.

While extensive data exists for linear alkyl sulphates like SDS (CMC ≈ 8.2 x 10⁻³ mol/L at 25°C), the branched structure of this compound is expected to result in a different CMC.[2][3] Generally, branching in the alkyl chain increases the cross-sectional area of the hydrophobic group, making it more difficult for the surfactant molecules to pack into a spherical micelle. This steric hindrance typically leads to a higher CMC compared to a linear surfactant with the same number of carbon atoms.

Methodologies for CMC Determination: A Comparative Overview

Several techniques can be employed to determine the CMC of a surfactant, each relying on the detection of a distinct change in a physicochemical property of the solution at the point of micelle formation.[4] The choice of method depends on factors such as the nature of the surfactant (ionic or non-ionic), the required precision, and the available instrumentation. For an ionic surfactant like this compound, the most common and reliable methods are surface tensiometry, conductometry, and fluorescence spectroscopy.

| Method | Principle | Advantages | Disadvantages |

| Surface Tensiometry | Measures the change in surface tension of the surfactant solution as a function of concentration. A sharp break in the surface tension vs. log(concentration) plot indicates the CMC.[1] | Direct and thermodynamically well-defined method. Applicable to both ionic and non-ionic surfactants. | Can be sensitive to impurities. May require larger sample volumes. |

| Conductometry | Measures the change in electrical conductivity of an ionic surfactant solution with concentration. The slope of the conductivity vs. concentration plot changes at the CMC due to the lower mobility of micelles compared to free monomers.[5] | Simple, rapid, and highly sensitive for ionic surfactants. Less affected by impurities than tensiometry. | Not applicable to non-ionic surfactants. |

| Fluorescence Spectroscopy | Utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of micelles. The change in the fluorescence properties of the probe (e.g., intensity, emission wavelength) is monitored as a function of surfactant concentration, with a distinct change occurring at the CMC.[6] | Highly sensitive, requires small sample volumes. Can provide information about the micellar microenvironment. | Indirect method. The probe itself may slightly alter the CMC. |

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with an emphasis on the rationale behind each step.

Surface Tensiometry

This method directly measures the surface tension of a liquid, which changes significantly with the concentration of a surfactant up to its CMC.

Causality: Below the CMC, the surfactant monomers adsorb at the air-water interface, reducing the surface tension. Once the surface is saturated, any further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The intersection of these two behaviors on a graph of surface tension versus the logarithm of concentration marks the CMC.

Experimental Workflow:

Figure 1: Workflow for CMC determination by surface tensiometry.

Protocol:

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in high-purity deionized water to prepare a concentrated stock solution (e.g., 100 mM).

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both well below and above the expected CMC. A logarithmic dilution series is often efficient.

-

Instrument Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using a substance with a known surface tension, such as pure water.

-

Surface Tension Measurement: Measure the surface tension of each dilution, ensuring that the system reaches equilibrium before each reading. It is crucial to maintain a constant temperature throughout the experiment.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

CMC Determination: The resulting plot will show two linear regions. The CMC is determined from the intersection of the two lines.

Conductometry

This method is particularly well-suited for ionic surfactants like this compound, as it relies on changes in the electrical conductivity of the solution.

Causality: Below the CMC, the surfactant exists as individual ions (2-octyldodecyl sulphate anions and sodium cations), and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot. This is because the large, multi-ion micelles have a lower molar conductivity than the individual surfactant ions due to their larger size and the binding of counter-ions.

Experimental Workflow:

Figure 2: Workflow for CMC determination by conductometry.

Protocol:

-

Solution Preparation: Prepare a dilute solution of this compound in a thermostatted vessel.

-

Instrument Calibration: Calibrate the conductivity meter using standard solutions of known conductivity.

-

Initial Measurement: Measure the conductivity of the initial solution.

-

Titration/Dilution: Incrementally add a concentrated solution of the surfactant to the vessel or dilute the solution with a known volume of deionized water.

-

Data Recording: Record the conductivity after each addition, ensuring the solution is well-mixed and has reached thermal equilibrium.

-

Data Analysis: Plot the measured conductivity (κ) as a function of the surfactant concentration (C).

-

CMC Determination: The plot will exhibit two linear regions with different slopes. The CMC is the concentration at the intersection of these two lines.

Fluorescence Spectroscopy with Pyrene Probe

This highly sensitive method utilizes the unique photophysical properties of a fluorescent probe, pyrene, which is sensitive to the polarity of its microenvironment.

Causality: Pyrene has a very low solubility in water but readily partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene exhibits several vibronic bands. The ratio of the intensity of the third vibronic peak (I₃) to the first (I₁) is highly sensitive to the polarity of the pyrene's surroundings. In a polar environment like water, the I₃/I₁ ratio is low. When micelles form, pyrene moves into the nonpolar micellar core, leading to a significant increase in the I₃/I₁ ratio. Plotting this ratio against the surfactant concentration reveals a sigmoidal curve, with the inflection point corresponding to the CMC.

Experimental Workflow:

Figure 3: Workflow for CMC determination by fluorescence spectroscopy.

Protocol:

-

Solution Preparation: Prepare a series of this compound solutions in deionized water, covering a wide concentration range.

-

Probe Addition: To each solution, add a small, constant amount of a stock solution of pyrene in a volatile solvent (e.g., acetone or ethanol) to achieve a final pyrene concentration in the micromolar range. The solvent is then evaporated.

-

Equilibration: Allow the solutions to equilibrate for a sufficient time to ensure the partitioning of pyrene into any micelles that have formed.

-

Fluorescence Measurement: Using a spectrofluorometer, excite the samples at a wavelength of around 334 nm and record the emission spectrum from approximately 350 nm to 450 nm.[7]

-

Ratio Calculation: From each spectrum, determine the fluorescence intensities of the first (I₁, around 372 nm) and third (I₃, around 383 nm) vibronic peaks.[7] Calculate the I₃/I₁ ratio for each surfactant concentration.

-

Data Analysis: Plot the I₃/I₁ ratio as a function of the surfactant concentration.

-

CMC Determination: The data is typically fitted to a sigmoidal (Boltzmann) function. The CMC is the concentration at the inflection point of the curve.

Data Presentation and Interpretation

A critical aspect of determining the CMC is the accurate and clear presentation of the experimental data.

Expected CMC Values for Branched vs. Linear Alkyl Sulphates:

| Surfactant | Structure | Typical CMC (mM at 25°C in water) |

| Sodium Dodecyl Sulphate (SDS) | Linear C12 chain | 8.2[2] |

| Sodium Tetradecyl Sulphate | Linear C14 chain | 2.1[3] |

| This compound | Branched C20 chain | Not readily available in literature, expected to be higher than a linear C20 analogue |

Note: The CMC of this compound is not widely reported in the public domain and should be determined experimentally. The branched structure is expected to lead to a higher CMC than a hypothetical linear C20 sodium sulphate due to steric hindrance in micelle formation.

Conclusion: A Framework for Confident CMC Determination

The accurate determination of the critical micelle concentration of this compound is essential for its effective application in research, development, and industry. This guide has provided a comprehensive overview of the theoretical underpinnings and practical methodologies for this purpose. By understanding the "why" behind each experimental step, researchers can confidently select and execute the most appropriate method for their specific needs. The principles and protocols detailed herein for surface tensiometry, conductometry, and fluorescence spectroscopy offer a robust framework for characterizing this and other novel surfactants, thereby accelerating the pace of innovation.

References

-

The critical micelle concentration (cmc) of SDS as a function of the... - ResearchGate. Available at: [Link]

-

Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization - Agilent. Available at: [Link]

-

Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - NIH. Available at: [Link]

-

Alcohols Effect on Critic Micelle Concentration of Polysorbate 20 and Cetyl Trimethyl Ammonium Bromine Mixed Solutions - PMC - NIH. Available at: [Link]

-

Guerbet Compounds – AOCS. Available at: [Link]

-

(PDF) The micelle formation of cationic and anionic surfactants in aqueous medium: Determination of CMC and thermodynamic parameters at different temperatures - ResearchGate. Available at: [Link]

-

The micelle formation of cationic and anionic surfactants in aqueous medium: Determination of CMC and thermodynamic parameters at different temperature - Journal of Materials and Environmental Science. Available at: [Link]

-

Critical micelle concentration - Wikipedia. Available at: [Link]

-

Effects of electrolytes on the surface and micellar characteristics of Sodium dodecyl sulphate surfactant solution - Journal of Scientific and Innovative Research. Available at: [Link]

-

Determination of the Critical Micelle Concentration of Sodium Dodecyl Sulphate in Aqueous Solution in the Presence of an Organic. Available at: [Link]

-

(PDF) Determination of Critical Micelar Concentration of Anionic Surfactants Using Surfactants Sensible Electrodes - ResearchGate. Available at: [Link]

-

Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? | Langmuir - ACS Publications. Available at: [Link]

-

Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific. Available at: [Link]

-

Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - NIH. Available at: [Link]

-

(PDF) Guerbet Chemistry - ResearchGate. Available at: [Link]

-

A Review of Guerbet Chemistry - Anthony J. OʻLenick, Jr. - Scientific Spectator. Available at: [Link]

-

Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC) - The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. aocs.org [aocs.org]

- 3. Sodium 2-Octyl-1-docecyl Sulfate | CymitQuimica [cymitquimica.com]

- 4. US4525585A - Sodium carboxymethylcellulose - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Sodium 2-octyldodecyl sulphate

Abstract

Sodium 2-octyldodecyl sulphate, a prominent member of the Guerbet alcohol sulphate family of surfactants, possesses a unique molecular architecture that dictates its physicochemical properties and, consequently, its functional performance in diverse applications, from pharmaceutical formulations to advanced materials. This technical guide provides a comprehensive exploration of the molecular structure and conformational dynamics of this compound. We will delve into the intricacies of its branched alkyl chains, the rotational freedom around its chemical bonds, and the resulting conformational landscape. This guide will further detail established experimental and computational methodologies for elucidating these structural features, offering researchers, scientists, and drug development professionals a robust framework for understanding and manipulating this versatile surfactant at a molecular level.

Introduction: The Significance of Molecular Conformation in Surfactant Science

Surfactants, or surface-active agents, are amphiphilic molecules that find ubiquitous use in science and industry. Their ability to reduce surface and interfacial tension is a direct consequence of their molecular structure, which consists of a hydrophilic "head" and a hydrophobic "tail". While the primary chemical structure is fundamental, the three-dimensional arrangement of atoms, or molecular conformation, plays a pivotal role in determining a surfactant's behavior. The conformation of the hydrophobic tail, in particular, influences critical parameters such as the critical micelle concentration (CMC), packing efficiency at interfaces, and the ability to solubilize other molecules.

This compound is a branched-chain anionic surfactant. Unlike its linear counterparts, the presence of an octyl branch on the dodecyl chain introduces significant steric considerations that govern its conformational preferences. Understanding these preferences is paramount for predicting its aggregation behavior, interaction with other molecules, and overall efficacy in various formulations. This guide will provide a detailed examination of its molecular structure and the dynamic interplay of its conformational states.

Molecular Structure of this compound

The fundamental molecular structure of this compound is defined by its chemical formula, C₂₀H₄₁NaO₄S, and a molecular weight of approximately 400.59 g/mol .[1] Its structure can be deconstructed into three key components: the branched hydrophobic tail, the sulphate headgroup, and the sodium counter-ion.

-

The Hydrophobic Tail: The tail is derived from 2-octyldodecanol, a Guerbet alcohol. It consists of a primary dodecyl (C₁₂) chain with an octyl (C₈) branch at the second carbon position. This branching is a defining feature, creating a "Y" shape that distinguishes it from linear alkyl sulphates. This branched architecture significantly impacts the molecule's overall volume and the way it packs at interfaces and in micelles.[2][3]

-

The Sulphate Headgroup: The hydrophilic head consists of a sulphate group (-OSO₃⁻), which is covalently bonded to the hydrophobic tail via an oxygen atom. This group is highly polar and carries a negative charge at typical pH values, classifying the surfactant as anionic.

-

The Counter-ion: A sodium ion (Na⁺) is present to balance the negative charge of the sulphate headgroup. In aqueous solution, this ion is hydrated and exists in the vicinity of the sulphate group.

Below is a table summarizing the key molecular properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₄₁NaO₄S | [1] |

| Molecular Weight | 400.59191 g/mol | [1] |

| CAS Number | 78204-54-3 | [1] |

| Canonical SMILES | CCCCCCCCCCC(CCCCCCCC)COS(=O)(=O)[O-].[Na+] | [1] |

| Rotatable Bond Count | 19 | [1] |

| Topological Polar Surface Area | 74.8 Ų | [1] |

The significant number of rotatable bonds (19) underscores the conformational flexibility of this molecule, a topic we will explore in detail in the following section.[1]

Conformational Analysis: Exploring the Rotational Landscape

The three-dimensional shape of this compound is not static. Rotation around the numerous single bonds within its structure allows the molecule to adopt a multitude of conformations. The relative energies of these conformations determine the probability of their existence and, therefore, the overall shape and properties of the surfactant.

Key Rotational Degrees of Freedom

The conformational landscape of this compound is primarily defined by rotation around the following key bonds:

-

C-C bonds within the alkyl chains: The octyl and dodecyl chains possess considerable flexibility due to rotation around their carbon-carbon single bonds. This allows them to adopt various gauche and anti (trans) conformations. The gauche conformation is generally higher in energy than the more extended anti conformation.

-

The C-C bond at the branch point: Rotation around the C1-C2 bond of the dodecyl chain, where the octyl group is attached, is particularly important. This rotation dictates the relative orientation of the two alkyl chains.

-

The C-O and O-S bonds of the headgroup: Rotation around the bond connecting the alkyl tail to the sulphate headgroup (C-O) and the bond within the headgroup (O-S) determines the orientation of the polar head relative to the hydrophobic tail.

The interplay of these rotational degrees of freedom results in a complex conformational energy landscape with numerous local minima.

Factors Influencing Conformational Preference

Several factors govern the preferred conformations of this compound:

-

Steric Hindrance: The bulky nature of the octyl and dodecyl chains leads to steric repulsion when they are in close proximity. This disfavors conformations where the chains are folded back on themselves or interfere with each other. The branching itself introduces significant steric hindrance that impedes aggregation compared to linear surfactants.[2]

-

Hydrophobic Effects: In an aqueous environment, the hydrophobic alkyl chains will tend to adopt conformations that minimize their contact with water. This drives the molecule towards more compact, aggregated states, such as micelles, where the tails are shielded from the aqueous phase.

-

Intramolecular van der Waals Interactions: Attractive and repulsive van der Waals forces between non-bonded atoms within the molecule also influence conformational stability.

-

Solvent Effects: The polarity of the solvent can influence the conformational equilibrium. In polar solvents like water, the hydrophobic effect is a dominant force. In non-polar solvents, the molecule may adopt more extended conformations.

The branched structure of Guerbet-type surfactants is a key factor in improving their efficiency in various applications.[2] This is directly linked to the unique conformational properties endowed by the branching.

Experimental Methodologies for Conformational Analysis

Elucidating the conformational properties of surfactants like this compound requires sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and spatial proximity of atoms within a molecule. For conformational analysis of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.

Experimental Protocol: 2D NMR for Conformational Analysis

-

Sample Preparation:

-

Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., D₂O for studying aqueous solution behavior or CDCl₃ for a non-polar environment).

-

The concentration should be carefully chosen. Below the CMC, the surfactant exists as monomers, while above the CMC, it forms micelles. Studying both states can provide insights into conformational changes upon aggregation. The CMC of branched-chain sulphates is influenced by their structure.[4]

-

Add a small amount of a reference standard (e.g., TSP or TMS) for chemical shift calibration.

-

-

NMR Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum to identify the proton signals of the alkyl chains and the headgroup region.

-

Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks and confirm the connectivity of the alkyl chains.

-

Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), providing crucial information about the three-dimensional folding of the molecule.

-

A ¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment can be used to correlate proton signals with their directly attached carbon atoms, aiding in the unambiguous assignment of resonances.

-

-

Data Analysis and Interpretation:

-

Assign all proton and carbon resonances using the combination of 1D and 2D spectra.

-

Analyze the NOESY/ROESY cross-peaks. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons.

-

By identifying key NOE/ROE contacts, one can deduce the preferred spatial arrangement of the octyl and dodecyl chains relative to each other and to the headgroup. For instance, NOEs between protons on the two different alkyl chains would indicate a folded conformation where these chains are in proximity.

-

Quantitative analysis of NOE/ROE build-up curves can provide estimates of inter-proton distances, which can be used as constraints in molecular modeling.

-

Diagram of the NMR Workflow:

Caption: Workflow for NMR-based conformational analysis.

Computational Modeling of Molecular Conformation

Computational chemistry provides powerful tools to complement experimental data and gain a deeper understanding of the conformational landscape of this compound. Molecular dynamics (MD) simulations are particularly well-suited for this purpose.

Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms and molecules over time, based on the forces between them. This allows for the exploration of the conformational space and the identification of low-energy, stable conformations.

Protocol for MD Simulation of this compound

-

System Setup:

-

Build the initial 3D structure of a single this compound molecule using molecular modeling software.

-

Place the molecule in a simulation box of appropriate dimensions.

-

Solvate the system with a chosen solvent model (e.g., TIP3P water for aqueous simulations).

-

Add counter-ions (Na⁺) to neutralize the system.

-

For micelle simulations, an initial pre-aggregated structure of multiple surfactant molecules can be constructed.

-

-

Force Field Selection:

-

Choose a suitable force field (e.g., CHARMM, AMBER, or GROMOS) that accurately describes the potential energy of the system as a function of its atomic coordinates. The force field contains parameters for bond lengths, angles, dihedrals, and non-bonded interactions.

-

-

Simulation Protocol:

-

Energy Minimization: Minimize the energy of the initial system to remove any steric clashes or unfavorable geometries.

-

Equilibration: Gradually heat the system to the desired temperature and then equilibrate it at constant temperature and pressure (NPT ensemble) to allow the solvent and ions to relax around the surfactant molecule.

-

Production Run: Run the simulation for a sufficiently long time (nanoseconds to microseconds) to sample a representative range of conformations.

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to extract information about the conformational dynamics.

-

Root Mean Square Deviation (RMSD): Monitor the RMSD to assess the stability of the simulation and identify conformational transitions.

-

Dihedral Angle Distributions: Analyze the distribution of key dihedral angles to identify the most populated rotational isomers.

-

Radius of Gyration (Rg): Calculate the Rg to assess the compactness of the molecule over time.

-

Radial Distribution Functions (RDFs): Analyze the RDFs between different parts of the molecule and between the molecule and the solvent to understand solvation and intramolecular interactions.

-

Clustering Analysis: Group similar conformations together to identify the most representative structures.

-

Diagram of the MD Simulation Workflow:

Caption: Workflow for MD simulation-based conformational analysis.

Implications for Drug Development and Formulation Science

A thorough understanding of the molecular conformation of this compound has significant practical implications, particularly in the field of drug development.

-

Solubilization of Poorly Soluble Drugs: The conformation of the hydrophobic tail creates a specific microenvironment within the core of a micelle. Knowing the likely conformations can help predict which drug molecules will be most effectively solubilized.

-

Drug Delivery Systems: The shape and flexibility of the surfactant molecule influence the morphology and stability of drug delivery vehicles such as nanoemulsions and microemulsions.

-

Interaction with Biological Membranes: The conformation of the surfactant will affect how it interacts with and potentially disrupts the lipid bilayers of cell membranes. This is a critical consideration for the design of transdermal drug delivery systems and for assessing the biocompatibility of formulations.

-

Formulation Stability: The packing of surfactant molecules at oil-water or air-water interfaces, which is governed by their conformation, is crucial for the long-term stability of emulsions and foams.

By leveraging the experimental and computational techniques outlined in this guide, researchers can gain the molecular-level insights needed to rationally design and optimize formulations containing this compound for a wide range of applications.

Conclusion

The molecular structure and conformation of this compound are intricately linked to its function as a high-performance surfactant. Its characteristic Guerbet-branched hydrophobic tail endows it with a rich and complex conformational landscape that dictates its aggregation behavior and interfacial properties. This technical guide has provided a detailed overview of its molecular architecture and the dynamic nature of its conformation. Furthermore, we have presented robust experimental and computational workflows, centered around NMR spectroscopy and molecular dynamics simulations, for the detailed investigation of these structural features. For researchers, scientists, and drug development professionals, a deep understanding of the principles and methodologies discussed herein is essential for harnessing the full potential of this versatile surfactant and for the rational design of next-generation formulations.

References

-

A computer simulation and molecular-thermodynamic framework to model the micellization of ionic branched surfactants in aqueous solution. (n.d.). DSpace@MIT. Retrieved January 18, 2026, from [Link]

-

Brasseur, R., & Ruysschaert, J. M. (1986). Conformation and mode of organization of amphiphilic membrane components: a conformational analysis. Biochemical Journal, 238(1), 1–11. [Link]

-

Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. Retrieved January 18, 2026, from [Link]

-

van der Walt, F., Tredoux, G., & van der Merwe, J. (2023). Enhanced Efficiency of Anionic Guerbet-Type Amino Acid Surfactants. Molecules, 28(15), 5899. [Link]

-

Johansson, I., & Sjöblom, J. (2005). Does hydrophobe branching make a surfactant more or less hydrophilic? Focus on Surfactants, 2005(6), 1-4. [Link]

Sources

An In-depth Technical Guide to the Aggregation Behavior of Sodium 2-Octyldodecyl Sulphate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the aggregation behavior of Sodium 2-octyldodecyl sulphate (SODS), a branched-chain anionic surfactant, in aqueous solutions. Drawing upon fundamental principles of colloid and surface science, this document delves into the unique properties of SODS, offering a detailed exploration of its self-assembly, the factors influencing its aggregation, and the experimental methodologies used for its characterization. This technical guide is intended to be a valuable resource for researchers and professionals working in fields where surfactant science is paramount, including drug delivery, formulation science, and materials chemistry.

Introduction to this compound (SODS): A Branched-Chain Surfactant

This compound, with the chemical formula C₂₀H₄₁NaO₄S, is an anionic surfactant characterized by its unique branched hydrophobic tail. Unlike its linear counterpart, sodium dodecyl sulfate (SDS), the branching in the alkyl chain of SODS introduces significant steric hindrance, which profoundly influences its physicochemical properties and aggregation behavior in aqueous media. This structural difference impacts the packing of surfactant molecules at interfaces and within micelles, leading to distinct characteristics in terms of surface tension reduction, critical micelle concentration (CMC), and the morphology of self-assembled structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₀H₄₁NaO₄S | [1] |

| Molecular Weight | 400.59 g/mol | [1] |

| CAS Number | 78204-54-3 | [2] |

| Structure | Branched-chain alkyl sulfate | [3][4] |

Understanding the aggregation of SODS is crucial for its application in various advanced formulations. In drug delivery, for instance, the characteristics of the micelles formed by SODS can dictate the solubilization capacity for poorly water-soluble drugs, influence drug release kinetics, and affect the overall stability of the formulation.

Fundamentals of Surfactant Self-Assembly: The Micellization of SODS

The primary driving force for the self-assembly of surfactants in aqueous solutions is the hydrophobic effect. The hydrophobic tails of the surfactant molecules minimize their contact with water by aggregating to form structures known as micelles, while the hydrophilic head groups remain exposed to the aqueous environment. This process, known as micellization, occurs above a specific concentration known as the Critical Micelle Concentration (CMC) .[5]

The branched structure of the SODS alkyl chain leads to a less efficient packing of the hydrophobic tails within the micellar core compared to linear surfactants.[6] This steric hindrance generally results in a higher CMC and a smaller aggregation number (the number of surfactant molecules in a single micelle) compared to a linear isomer of the same carbon number.

The thermodynamics of micellization can be described by the Gibbs free energy of micellization (ΔG°mic), which is typically negative, indicating a spontaneous process.[7] It is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization by the equation:

ΔG°mic = ΔH°mic - TΔS°mic

For many ionic surfactants, the micellization process is entropy-driven at lower temperatures, primarily due to the hydrophobic effect and the release of structured water molecules from around the hydrophobic chains.[7]

Experimental Characterization of SODS Aggregation

A variety of experimental techniques can be employed to characterize the aggregation behavior of SODS in aqueous solutions. Each method provides unique insights into different aspects of micellization.

Determination of the Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter of any surfactant. It can be determined by monitoring a physical property of the surfactant solution that exhibits a sharp change in its concentration dependence at the onset of micellization.

-

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once micelles form, the monomer concentration remains relatively constant, and thus the surface tension reaches a plateau. The CMC is determined from the break in the plot of surface tension versus the logarithm of surfactant concentration.[5]

-

Protocol:

-

Prepare a series of SODS solutions of varying concentrations in deionized water.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the SODS concentration.

-

The CMC is the concentration at the intersection of the two linear portions of the plot.

-

-

Principle: For ionic surfactants like SODS, the molar conductivity of the solution decreases upon micellization. This is because the micelles are larger and less mobile than the individual surfactant ions, and they also bind a fraction of the counter-ions, reducing the total number of charge carriers. The CMC is identified as the break in the plot of conductivity versus surfactant concentration.[8]

-

Protocol:

-

Prepare a series of SODS solutions in deionized water.

-

Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot the specific or molar conductivity against the SODS concentration.

-

The CMC is determined from the intersection of the two lines with different slopes.

-

Characterization of Micellar Properties

-

Principle: This technique utilizes fluorescent probes (e.g., pyrene) that partition into the hydrophobic core of the micelles. Changes in the fluorescence emission spectrum of the probe, such as the ratio of the first and third vibronic peaks (I₁/I₃) of pyrene, are sensitive to the polarity of its microenvironment. A significant change in this ratio indicates the formation of the nonpolar micellar core, allowing for the determination of the CMC. Time-resolved fluorescence quenching can be used to determine the micelle aggregation number.[9]

-

Protocol for CMC Determination:

-

Prepare a series of SODS solutions containing a constant, low concentration of a fluorescent probe like pyrene.

-

Measure the fluorescence emission spectrum of each solution.

-

Plot a parameter sensitive to the probe's environment (e.g., the I₁/I₃ ratio for pyrene) against the SODS concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.

-

-

Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution. From these fluctuations, the diffusion coefficient of the particles can be determined, which is then related to their hydrodynamic radius via the Stokes-Einstein equation. DLS is a powerful tool for determining the size and size distribution of SODS micelles.[10]

-

Protocol:

-

Prepare a dust-free solution of SODS at a concentration above its CMC.

-

Place the solution in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Measure the scattered light intensity fluctuations over time.

-

The instrument's software analyzes the autocorrelation function of the intensity fluctuations to provide the hydrodynamic radius and size distribution of the micelles.

-

Factors Influencing the Aggregation of SODS

The aggregation behavior of SODS is sensitive to various environmental factors, which can be modulated to tune the properties of the resulting micelles for specific applications.

Effect of Temperature

Temperature can have a complex effect on the CMC of ionic surfactants. Typically, the CMC of SDS, a similar surfactant, first decreases with increasing temperature, reaches a minimum, and then increases.[11] This behavior is a result of the interplay between the decreased hydration of the hydrophilic head group (favoring micellization) and the disruption of the structured water around the hydrophobic tail (disfavoring micellization) at higher temperatures.

Effect of Electrolytes

The addition of electrolytes, such as inorganic salts, to a solution of an ionic surfactant like SODS generally leads to a decrease in the CMC.[12] The added counter-ions screen the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelle, making it easier for them to aggregate. This also often leads to an increase in the aggregation number and a change in micelle shape from spherical to more elongated structures.

Effect of Co-solvents and Co-solutes

The presence of organic additives, such as alcohols or polymers, can significantly alter the aggregation behavior of SODS. Short-chain alcohols can act as co-solvents and may increase the CMC by improving the solubility of the surfactant monomers in the bulk solution. Conversely, some additives can incorporate into the micelles, acting as co-surfactants and modifying the micellar structure and properties.

Applications in Drug Development

The unique properties of SODS make it a promising excipient in pharmaceutical formulations, particularly for the delivery of poorly soluble drugs.

-

Solubilization: SODS micelles can encapsulate hydrophobic drug molecules within their core, significantly increasing their apparent solubility in aqueous formulations.

-

Enhanced Permeability: As a surfactant, SODS can interact with biological membranes, potentially enhancing the permeability of drugs across epithelial barriers.

-

Stabilization of Dispersions: SODS can be used as a stabilizer for emulsions and suspensions, preventing the coalescence of droplets or the aggregation of particles.

Conclusion

This compound is a branched-chain anionic surfactant with distinct aggregation properties in aqueous solutions. Its unique molecular structure leads to differences in self-assembly compared to its linear counterparts, which can be advantageous in various applications. A thorough understanding of its aggregation behavior, as characterized by techniques such as tensiometry, conductivity, fluorescence spectroscopy, and dynamic light scattering, is essential for its effective utilization. The ability to modulate its micellar properties through changes in temperature, electrolyte concentration, and the addition of other excipients provides formulators with a versatile tool for designing advanced drug delivery systems and other complex formulations. Further research into the specific aggregation parameters of SODS will undoubtedly expand its application in the pharmaceutical and chemical industries.

References

Diagrams

Experimental Workflow for CMC Determination

Caption: Workflow for determining the CMC of SODS.

Factors Influencing SODS Aggregation

Sources

- 1. Page loading... [guidechem.com]

- 2. Sodium 2-Octyl-1-docecyl Sulfate | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 9. Interfacial and Aggregation Behaviour of Sodium Dodecyl Sulphate Induced by Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

A Technical Guide to the Thermal Stability and Degradation Profile of Sodium 2-octyldodecyl Sulphate

Introduction: The Significance of Sodium 2-octyldodecyl Sulphate in Advanced Formulations

This compound, a branched-chain anionic surfactant, holds a unique position in the formulation of pharmaceuticals and high-performance materials. Derived from a Guerbet alcohol (2-octyldodecanol), its molecular architecture imparts distinct physicochemical properties compared to its linear counterparts, such as sodium dodecyl sulphate (SDS). The branched alkyl chain introduces steric hindrance that influences micellization, surface tension reduction, and interaction with other formulation components.[1] These characteristics are pivotal in drug delivery systems, where the surfactant can act as a solubilizing agent, emulsifier, or stabilizer for complex formulations.[2]

In the context of drug development and manufacturing, understanding the thermal stability and degradation profile of an excipient is not merely a regulatory requirement but a cornerstone of product quality, safety, and efficacy. Thermal stress, encountered during manufacturing processes like heat sterilization, drying, and long-term storage, can initiate chemical degradation, leading to a loss of performance and the generation of potentially harmful impurities. This guide provides an in-depth technical overview of the thermal stability and degradation pathways of this compound, offering insights into its behavior under various stress conditions and outlining robust analytical methodologies for its characterization.

Part 1: Thermal Stability Assessment

The thermal stability of this compound is a critical parameter that dictates its suitability for various manufacturing processes and its shelf-life. The branched structure of the 2-octyldodecyl hydrophobe is expected to confer a higher degree of thermal and oxidative stability compared to linear alkyl sulphates.[3][4] The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] This technique is invaluable for determining the onset of thermal decomposition, identifying different stages of degradation, and quantifying the amount of residual material.

Table 1: Predicted Thermogravimetric Analysis Data for this compound

| Parameter | Expected Observation | Rationale |

| Initial Mass Loss (below 150°C) | Minimal (< 1-2%) | Attributed to the loss of adsorbed water or residual solvent. |

| Onset of Decomposition (Tonset) | Expected to be > 200°C | The sulphate head group and the branched alkyl chain are generally stable at moderate temperatures. Studies on polymeric sodium salts of sulfonic acids show decomposition starting around 200°C.[6] |

| Major Decomposition Stages | Likely a multi-stage process | The initial stage would involve the desulfation and decomposition of the alkyl chain, followed by the breakdown of the resulting carbonaceous char at higher temperatures.[7] |

| Final Residue at >600°C (in inert atmosphere) | Sodium Sulphate (Na2SO4) | The expected inorganic residue from the complete decomposition of the sodium salt.[6] |

Experimental Protocol: Thermogravimetric Analysis of this compound

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Program: Equilibrate the sample at 30°C for 5 minutes. Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

-

Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset of decomposition and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, phase transitions, and crystallization behavior. For this compound, DSC can provide insights into its physical stability and polymorphism.

Table 2: Predicted Differential Scanning Calorimetry Data for this compound

| Parameter | Expected Observation | Rationale |

| Melting Point (Tm) | A distinct endothermic peak | The temperature at which the solid surfactant melts to a liquid. The branched chain may result in a lower melting point compared to a linear analogue of similar molecular weight. |

| Crystallization Temperature (Tc) | An exothermic peak upon cooling | The temperature at which the surfactant crystallizes from the molten state. Supercooling is often observed. |

| Polymorphic Transitions | Potential for additional small endothermic or exothermic peaks | Different crystalline forms of the surfactant may exist, each with its own transition temperature. |

Experimental Protocol: Differential Scanning Calorimetry of this compound

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Heating and Cooling Program:

-

Equilibrate at 25°C.

-

Heat from 25°C to a temperature above the expected melting point (e.g., 250°C) at a rate of 10°C/min.

-

Hold for 5 minutes to erase thermal history.

-

Cool from 250°C to 25°C at a rate of 10°C/min.

-

Reheat from 25°C to 250°C at a rate of 10°C/min.

-

-

Data Analysis: Plot heat flow versus temperature. Determine the peak temperatures for melting and crystallization events.

Part 2: Degradation Profile and Pathway Elucidation

The degradation of this compound can be initiated by several stress factors, including hydrolysis, oxidation, and photolysis. "Forced degradation" studies are essential to identify potential degradation products and establish degradation pathways.[8][9]

Hydrolytic Degradation

Alkyl sulphates are susceptible to hydrolysis, particularly under acidic conditions, which cleaves the sulphate ester bond.[10] The rate of hydrolysis is influenced by pH and temperature.

-

Acid-Catalyzed Hydrolysis: Protonation of the sulphate ester oxygen makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This results in the formation of 2-octyldodecanol and sodium bisulphate.

-

Base-Catalyzed Hydrolysis: While generally more stable under alkaline conditions, prolonged exposure to high pH and temperature can lead to slow hydrolysis.

-

Neutral Hydrolysis: At neutral pH, hydrolysis is significantly slower but can still occur over long periods at elevated temperatures.

Oxidative Degradation

The branched alkyl chain of this compound can be susceptible to oxidation, particularly at the tertiary carbon atom of the branch point. Oxidizing agents such as peroxides can initiate radical chain reactions, leading to the formation of hydroperoxides, alcohols, and ketones. Further oxidation can lead to chain cleavage. The hydrocarbon chain can be metabolized through ω-oxidation followed by β-oxidation.[11]

Photolytic Degradation

Exposure to ultraviolet (UV) light can induce photodegradation, especially in the presence of a photocatalyst like titanium dioxide.[12][13][14] The degradation mechanism often involves the generation of hydroxyl radicals, which can attack both the hydrophilic and hydrophobic portions of the surfactant molecule.

Analytical Techniques for Degradation Product Identification

A combination of analytical techniques is necessary to separate and identify the potential degradation products.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV, evaporative light scattering (ELSD), or mass spectrometric (MS) detection is the primary technique for separating the parent compound from its degradation products. A stability-indicating method should be developed that can resolve all significant degradants.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique for analyzing the thermal decomposition products of non-volatile substances like surfactants.[15][16] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by GC and identified by MS. For this compound, this technique would likely yield fragments corresponding to the branched alkyl chain, such as alkenes and alcohols, providing insight into the thermal cleavage patterns.[15]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for identifying non-volatile degradation products from hydrolytic and oxidative stress studies. It provides molecular weight and structural information for each separated component.

Experimental Protocol: Forced Degradation Study

-

Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 24 hours.

-

Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 24 hours.

-

Oxidative Degradation: Treat a solution of the sample with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation (Solid State): Expose the solid sample to 105°C for 48 hours.

-

Photodegradation: Expose a solution of the sample to UV light (e.g., 254 nm) for a specified duration.

-

Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method. For significant degradation, use LC-MS and Py-GC-MS to identify the degradation products.

Conclusion: A Framework for Ensuring Product Quality

While specific experimental data on the thermal stability and degradation of this compound is not extensively available in public literature, this guide provides a comprehensive framework based on the known chemistry of alkyl sulphates and Guerbet alcohol derivatives. The inherent stability of the branched alkyl chain suggests good thermal and oxidative resistance. However, like all alkyl sulphates, it is susceptible to hydrolysis under acidic conditions.

For researchers, scientists, and drug development professionals, a thorough understanding and experimental validation of the principles outlined in this guide are paramount. The application of techniques such as TGA, DSC, and forced degradation studies coupled with advanced analytical methods like Py-GC-MS and LC-MS will ensure the development of robust and stable formulations, ultimately safeguarding product quality and patient safety.

References

- Hidaka, H., et al. (n.d.). Photocatalytic Degradation of Surfactants and their Oxidation Mechanism. Journal of Japan Oil Chemists' Society.

- Kowalska, K., et al. (2020). Photocatalytic degradation of non-ionic, anionic, and cationic surfactants: from batch experiments through equilibrium/kinetic study to ecotoxicology analysis. Environmental Science and Pollution Research.

- Hidaka, H., Zhao, J., Pelizzetti, E., & Serpone, N. (1992). Photodegradation of surfactants. 8. Comparison of photocatalytic processes between anionic DBS and cationic BDDAC on the titania surface. The Journal of Physical Chemistry.

- Wagman, G. H., & Z-C, W. (1989). Identification of selected surfactants by the Py/GC/MS method.

- CDS Analytical. (n.d.). Thermal Analysis of Ionic Surfactants.

- Liddicoet, T. H., & Smithson, L. H. (1965). Analysis of surfactants using pyrolysis-gas chromatography. Journal of the American Oil Chemists' Society.

- Hidaka, H., et al. (1990). Photodegradation of surfactants.

- Sopyan, I., et al. (2016). Photodegradation of Detergent Anionic Surfactant in Wastewater Using UV/TiO2/H2O2 and UV/Fe2+/H2O2 Processes. American Journal of Applied Chemistry.

- Wulf, V., et al. (2010). Analysis of special surfactants by comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry.

- Thomas, O. R. T., & White, G. F. (n.d.). Pathway of sodium dodecyl sulfate (SDS) and linear alkyl benzene...

- Wikipedia. (n.d.). Thermogravimetric analysis.

- U.S. Environmental Protection Agency. (2006).

- Wang, M., et al. (2022). Chemical Transformation of a Long-Chain Alkyl Organosulfate via Heterogeneous OH Oxidation: A Case Study of Sodium Dodecyl Sulfate.

- Wang, M., et al. (2022). Chemical transformation of a long-chain alkyl organosulfate via heterogeneous OH oxidation: a case study of sodium dodecyl sulfate.

- Alsante, K. M., et al. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis.

- Shimadzu Corporation. (2022).

- Gotor-Sánchez, A., et al. (2024). Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters.

- Singh, S., & Bakshi, M. (2007). Development of forced degradation and stability indicating studies of drugs – A review. Journal of Pharmaceutical and Biomedical Analysis.

- Klick, S., et al. (2005). Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis.

- Hord, N., et al. (2017). Process for preparing alcohol ether sulfates.

- Padda, I. S., et al. (2012).

- Sule, S., et al. (2023).

- Jensen, G. W. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.

- HERA. (2002). Environmental and Human Safety of Major Surfactants Volume I. Anionic Surfactants Part 3.

- Lin, C.-S., & Li, C.-L. (2000). Thermal Decomposition of Waste Linear Alkylbenzene Sulfonate. Industrial & Engineering Chemistry Research.

- Li, J., et al. (2022). Synthesis and surface properties of branched-chain tertiary fatty alcohol sulfate surfactants. Journal of Surfactants and Detergents.

- Gotor-Sánchez, A., et al. (2024). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. Molecules.

- AOCS. (2011). Guerbet Compounds.

- O'Lenick, A. J. (n.d.). Guerbet Chemistry.

- Hocine, S., et al. (2016). An Extensive Study of the Thermal Stability of Anionic Chemical EOR Surfactants - Part 1 Stability in Aqueous Solutions. SPE International Conference on Oilfield Chemistry.

- Chen, Y.-C., et al. (2021).

- Wang, S., et al. (2024).

- Wang, J., et al. (2019). A, Thermogravimetric analysis (TGA) profiles of NaPF6, NaClO4, NaTFSI,...

- Alexander, S., et al. (2012). Low-Surface Energy Surfactants with Branched Hydrocarbon Architectures. Journal of Surfactants and Detergents.

- He, L., et al. (2011). Structural analysis of protein complexes with sodium alkyl sulfates by small-angle scattering and polyacrylamide gel electrophoresis. Electrophoresis.

- Matheson, K. L., & Matson, T. P. (1999). SURFACTANT PERFORMANCE AS A FUNCTION OF HYDROPHOBE BRANCHING. CESIO World Surfactant Congress.

- Zielinski, R., et al. (2011). Thermodynamics of Sodium Dodecyl Sulfate (SDS) Micellization: An Undergraduate Laboratory Experiment.

- Wilkie, C. A., et al. (1998). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. Journal of Applied Polymer Science.

- White, G. F., et al. (2002). Novel alkylsulfatases required for biodegradation of the branched primary alkyl sulfate surfactant 2-butyloctyl sulfate. Applied and Environmental Microbiology.

- Dale, V. L., et al. (2016). Crystallisation of sodium dodecyl sulfate and the corresponding effect of 1-dodecanol addition. Journal of Colloid and Interface Science.

- Wang, L., et al. (2018).

- Hou, P., et al. (2021). TGA curves of the pure Na2SO4·10H2O and Na2SO4·10H2O eutectic CPCMs. Cellulose.

- Johansson, I. (2004). Does hydrophobe branching make a surfactant more or less hydrophilic? Speciality Chemicals Magazine.

- Hewel, J. A. P., et al. (2007). Separation and Quantitative Analysis of Alkyl Sulfate Ethoxymers by HPLC.

- Böttcher, T., et al. (2021).

- Wilkie, C. A., & Plevan, M. (1998). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts.

- ChemicalBook. (n.d.).

- Myrzakozha, D. A., et al. (2019). Thermodynamic study of sodium decyl sulfate solutions in the region the second critical micellization concentration: 1. Volumetric and heat capacity properties. Russian Journal of Physical Chemistry A.

- Gupta, N. K., et al. (2016). Phase transition in Na2SO4: All five polymorphic transformations in DSC. Journal of Thermal Analysis and Calorimetry.

- Alzoman, N. Z., et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients.

Sources

- 1. shell.com [shell.com]

- 2. This compound | 78204-54-3 [amp.chemicalbook.com]

- 3. A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aocs.org [aocs.org]

- 5. researchgate.net [researchgate.net]

- 6. epublications.marquette.edu [epublications.marquette.edu]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. biomedres.us [biomedres.us]

- 10. pubs.acs.org [pubs.acs.org]

- 11. epa.gov [epa.gov]

- 12. Photocatalytic Degradation of Surfactants and their Oxidation Mechanism | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. analytix.co.uk [analytix.co.uk]

- 16. Sci-Hub. Analysis of surfactants using pyrolysis‐gas chromatography / Journal of the American Oil Chemists' Society, 1965 [sci-hub.box]

The Aqueous Phase Behavior of Sodium 2-Octyldodecyl Sulphate: A Technical Guide for Researchers and Formulation Scientists

Abstract

This technical guide provides an in-depth exploration of the phase behavior of sodium 2-octyldodecyl sulphate in aqueous systems. As a branched-chain anionic surfactant derived from a C20 Guerbet alcohol, its self-assembly in water dictates its functionality in diverse applications, from pharmaceuticals to advanced materials. This document synthesizes fundamental principles with data-driven insights to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the molecular architecture of this surfactant, its fundamental properties in solution, and a detailed examination of its lyotropic liquid crystalline phases. This guide also includes detailed experimental protocols for characterizing the phase behavior of such systems, empowering researchers to further investigate and harness the unique properties of this class of surfactants.

Introduction: The Significance of Branched-Chain Surfactants

Surfactants are indispensable components in a vast array of scientific and industrial applications due to their ability to self-assemble at interfaces and in bulk solution. While linear-chain surfactants, such as sodium dodecyl sulphate (SDS), have been extensively studied, branched-chain surfactants offer a unique set of properties stemming from their molecular architecture. The introduction of branching in the hydrophobic tail significantly influences the packing of surfactant molecules, thereby altering critical parameters like the critical micelle concentration (CMC), Krafft temperature, and the geometry of self-assembled structures.

This compound belongs to the class of Guerbet alcohol-derived surfactants. Guerbet alcohols are branched, primary alcohols, and their corresponding sulphated derivatives exhibit distinct interfacial and aggregation behavior compared to their linear isomers.[1] The C20 hydrophobe of this compound, with its branching at the second carbon position, presents a bulky and sterically hindered tail, which is the primary determinant of its phase behavior in water.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a long C20 branched alkyl chain and a polar sulphate headgroup. This structure imparts a unique balance of hydrophobicity and hydrophilicity.

Caption: Molecular structure of this compound.

Critical Micelle Concentration (CMC) and Krafft Temperature

The bulky nature of the 2-octyldodecyl hydrophobe leads to a higher critical micelle concentration (CMC) compared to a linear C20 sulphate. The steric hindrance makes the process of micellization less favorable, requiring a higher concentration of monomers in the bulk solution before aggregation occurs.

The Krafft temperature (Tk) is the temperature at which the solubility of a surfactant equals its CMC. Below the Krafft point, the surfactant exists as a crystalline or hydrated solid. Guerbet alcohol sulphates are known to have significantly lower Krafft points than their linear counterparts.[1] This is a direct consequence of the branching disrupting the crystal lattice of the solid surfactant, making it more soluble in water at lower temperatures. For this compound, the Krafft point is expected to be low, likely below room temperature, rendering it readily soluble in water for most applications.

The this compound - Water Binary Phase Diagram

The phase behavior of a surfactant-water system is typically represented by a temperature-composition phase diagram. This diagram maps the different phases that exist at various surfactant concentrations and temperatures.[2] Based on studies of similar long-chain, branched amphiphiles, such as C20 Guerbet glucosides, we can predict the key features of the this compound-water phase diagram.[3]

Expected Lyotropic Liquid Crystalline Phases

As the concentration of this compound in water increases, a sequence of self-assembled structures, known as lyotropic liquid crystalline phases, is expected to form.[4]

-

L1 (Micellar Phase): At concentrations above the CMC, the surfactant molecules aggregate to form micelles. Due to the bulky branched tail, these micelles are likely to be spherical or slightly ellipsoidal. This phase is an isotropic solution.

-

HII (Inverse Hexagonal Phase): A significant finding from studies on C20 Guerbet-derived amphiphiles is the formation of an inverse hexagonal (HII) phase upon hydration.[3] In this phase, cylindrical water channels are arranged on a hexagonal lattice, with the surfactant headgroups lining the water channels and the hydrophobic tails filling the continuous hydrocarbon matrix. The propensity for the bulky 2-octyldodecyl chains to pack with a larger cross-sectional area favors the formation of inverse curvature structures.

-

Lα (Lamellar Phase): At higher surfactant concentrations, a lamellar (Lα) phase may form. This phase consists of alternating layers of surfactant bilayers and water. The branched chains in the hydrophobic region of the bilayer will be in a disordered, liquid-like state.

It is noteworthy that the formation of a normal hexagonal (HI) phase, commonly observed for linear single-chain surfactants, may be suppressed in this system due to the steric hindrance of the branched hydrophobe.

A Predictive Phase Diagram

Caption: A predictive temperature-composition phase diagram for the this compound-water system.

Table 1: Predicted Phase Regions and Transitions

| Phase Region | Description | Expected Concentration Range (wt%) |

| L1 | Isotropic solution of micelles | > CMC to ~30-40% |

| HII | Inverse hexagonal liquid crystal | ~40-70% |

| Lα | Lamellar liquid crystal | > ~70% |

| Solid + Water | Crystalline/hydrated surfactant in equilibrium with water | Below the Krafft temperature |

Experimental Characterization of Phase Behavior

For researchers aiming to experimentally determine or verify the phase diagram of this compound and water, a combination of techniques is required.

Sample Preparation Protocol

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in deionized water (e.g., 80% w/w).

-

Serial Dilutions: Prepare a series of samples with varying surfactant concentrations by diluting the stock solution with deionized water. Ensure thorough mixing, potentially with gentle heating and vortexing, to achieve homogeneity.

-

Equilibration: Allow the samples to equilibrate at a controlled temperature for an extended period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached.

Phase Identification Techniques

A multi-technique approach is essential for unambiguous phase identification.

4.2.1. Polarized Light Microscopy (PLM)

-

Principle: Anisotropic liquid crystalline phases exhibit birefringence, meaning they rotate the plane of polarized light. This results in characteristic textures when viewed between crossed polarizers. Isotropic phases (like the L1 phase) will appear dark.

-

Protocol:

-

Place a small drop of the sample on a clean microscope slide and cover with a coverslip.

-

Seal the coverslip to prevent water evaporation.

-

Observe the sample under a polarized light microscope at various temperatures using a heating/cooling stage.

-

Record the textures observed for each concentration and temperature.

-

4.2.2. Small-Angle X-ray Scattering (SAXS)

-

Principle: SAXS is a powerful technique for determining the structure and dimensions of self-assembled systems. The scattering pattern provides information about the lattice type and spacing of the liquid crystalline phases.

-

Expected Results:

-

HII Phase: Will produce a series of Bragg peaks with scattering vector (q) ratios of 1, √3, √4, √7, etc.

-

Lα Phase: Will show peaks with q ratios of 1, 2, 3, 4, etc.

-

-

Protocol:

-

Load the sample into a temperature-controlled sample holder (e.g., a capillary).

-

Acquire SAXS data over a relevant q-range.

-

Analyze the positions of the Bragg peaks to determine the phase structure and lattice parameter.

-

4.2.3. Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect phase transitions, such as the Krafft temperature and transitions between different liquid crystalline phases.

-

Protocol:

-

Accurately weigh a small amount of the sample into a DSC pan and seal it.

-

Perform a heating and cooling cycle at a controlled rate (e.g., 5-10 °C/min).

-

Analyze the resulting thermogram for endothermic or exothermic peaks corresponding to phase transitions.

-

Caption: Experimental workflow for the characterization of surfactant phase behavior.

Implications for Drug Development and Research

The unique phase behavior of this compound has significant implications for various applications:

-

Drug Delivery: The formation of inverse hexagonal and lamellar phases can be exploited for the encapsulation and controlled release of both hydrophilic and hydrophobic drugs. The nanostructured water channels of the HII phase can serve as reservoirs for water-soluble drugs.

-

Formulation Science: The low Krafft temperature and ability to form stable liquid crystalline phases make it a versatile excipient in pharmaceutical and cosmetic formulations, potentially acting as a solubilizer, emulsifier, or structuring agent.

-

Biophysical Research: The interaction of these branched-chain surfactant aggregates with biological membranes can provide insights into the effects of lipid packing and membrane curvature on protein function and membrane stability.

Conclusion

This compound represents a fascinating class of branched-chain surfactants with a rich and complex phase behavior in aqueous solutions. While a complete experimental phase diagram is yet to be fully elucidated in publicly accessible literature, this guide provides a robust, predictive framework based on the fundamental principles of surfactant self-assembly and data from closely related Guerbet-derived amphiphiles. The likely formation of an inverse hexagonal phase, coupled with its favorable solubility characteristics, positions this surfactant as a valuable tool for researchers and formulation scientists. The experimental protocols detailed herein offer a clear pathway for the comprehensive characterization of its phase behavior, paving the way for its innovative application in drug delivery, materials science, and beyond.

References

-

Thermotropic and lyotropic liquid crystalline phases of Guerbet branched-chain -D-glucosides. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- Syed, H. K., & Peh, K. K. (2014). Identification of phases of various oil, surfactant/ co-surfactants and water system by ternary phase diagram. Acta Poloniae Pharmaceutica, 71(2), 301–309.

- Bi-modal Guerbet alkoxy sulfate surfactants. (n.d.). Google Patents.

-

O'Lenick, A. J. (n.d.). (PDF) Guerbet Chemistry. ResearchGate. Retrieved January 18, 2026, from [Link]

-

Ternary phase diagrams examining the aqueous-rich phase of water–NaCl–MOS for. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- Syed, H. K., & Peh, K. K. (2014). Identification of phases of various oil, surfactant/ co-surfactants and water system by ternary phase diagram. Acta Poloniae Pharmaceutica, 71(2), 301–309.

- Guerbet Alcohol Mixtures and Uses Thereof. (n.d.). Google Patents.

-

Phase diagrams for binary salt solutions. (n.d.). Phasediagram. Retrieved January 18, 2026, from [Link]

- Temperature-dependent phase transition and desorption free energy of sodium dodecyl sulfate at the water/vapor interface: approaches from molecular dynamics simulations. (2014). The Journal of Physical Chemistry B, 118(39), 11463–11471.

- O'Lenick, A. J. (2001). A Review of Guerbet Chemistry. Journal of Surfactants and Detergents, 4(3), 311–315.

- Guerbet Alcohol Mixtures and Uses Thereof. (n.d.). Google Patents.

-